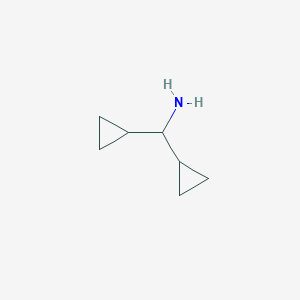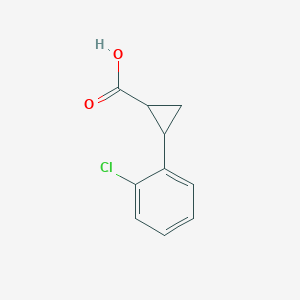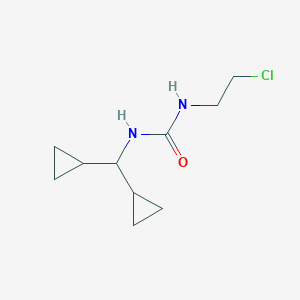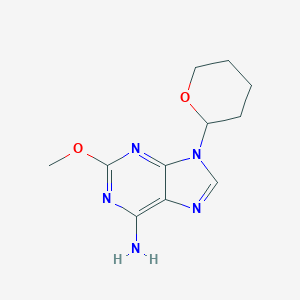
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine
Overview
Description
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine is a synthetic organic compound that belongs to the class of adenine derivatives. Adenine is one of the four nucleobases in the nucleic acid of DNA, and its derivatives are often studied for their potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine typically involves the protection of adenine followed by the introduction of the methoxy and tetrahydropyranyl groups. The reaction conditions may include the use of protecting groups, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenine derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Applications in materials science and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can be complex and require detailed study to fully understand.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adenine derivatives with different functional groups, such as:
- 2-methoxyadenine
- 9-(2-tetrahydropyranyl)adenine
- 2-methoxy-9H-adenine
Uniqueness
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine is unique due to the specific combination of methoxy and tetrahydropyranyl groups, which may confer distinct chemical and biological properties compared to other adenine derivatives.
Properties
IUPAC Name |
2-methoxy-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJPSTQZOFCELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


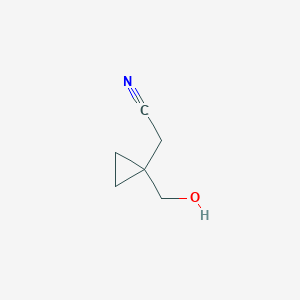

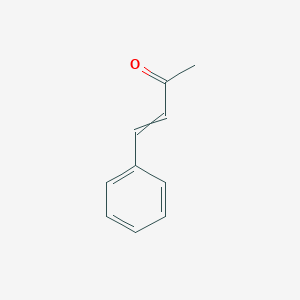
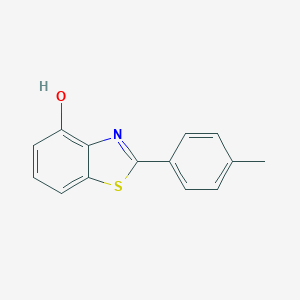
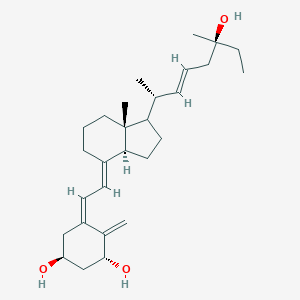
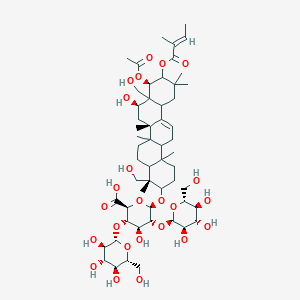
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)
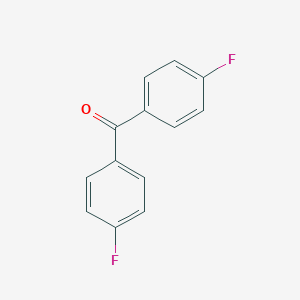
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
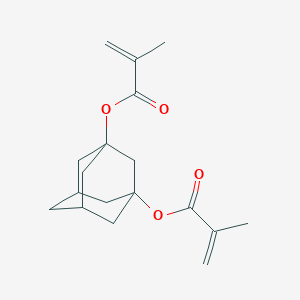
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
